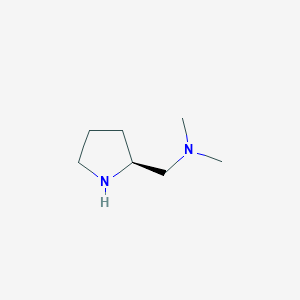

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Übersicht

Beschreibung

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine (DMPA) is a synthetic molecule that has been used for a variety of scientific research applications. It is a versatile molecule that can be used for a range of biochemical and physiological experiments. DMPA is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen and carbon atoms. It is a white, odorless, crystalline powder and is soluble in water and other organic solvents. DMPA has been used in a variety of research applications, including biochemical and physiological studies, drug discovery, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Nickel Pincer Complex for Cross-Coupling Reactions : Research has shown that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes enhances their efficacy as catalysts for cross-coupling reactions of nonactivated secondary alkyl halides. This improvement is attributed to structural differences leading to more hemilabile ligands (Garcia et al., 2016).

Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, including those related to Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, have been synthesized through various methods, demonstrating their significance in producing key intermediates for pharmaceuticals. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).

Material Science and Polymerization

Polyurethane Catalyst Development : Tertiary amine catalysts, including pyrrolidine derivatives, play a crucial role in manufacturing polyurethane materials. Design principles derived from quantum chemical methods have shown that pyrrolidine derivatives can suppress formaldehyde emissions, a significant concern in indoor applications (Muuronen et al., 2019).

Iron-Catalyzed Hydrosilylation for Cyclic Amines : A novel strategy for constructing N-substituted cyclic amines via iron-catalyzed hydrosilylation from dicarboxylic acids and amines has been developed. This method allows for the preparation of a wide range of cyclic amine derivatives, highlighting the versatility of reactions involving pyrrolidine structures (Wei et al., 2020).

Chemical Synthesis and Ligand Development

Copper(I) Complexes with Novel Ligands : Research into novel ligands based on pyrrolidine derivatives has led to the synthesis and characterization of copper(I) complexes. These complexes show potential for applications in catalysis and material science, demonstrating the broad utility of pyrrolidine-based ligands in developing new chemical entities (Dehghanpour et al., 2007).

Functionalized Pyrrolizidines/Pyrrolidines Synthesis : The [3+2] cycloaddition reaction has been utilized to synthesize functionalized pyrrolizidines and pyrrolidines, incorporating a spirooxindole motif. This process underscores the synthetic value of pyrrolidine derivatives in constructing complex and biologically relevant structures (Sarrafi et al., 2013).

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427991 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine | |

CAS RN |

29618-57-3 | |

| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

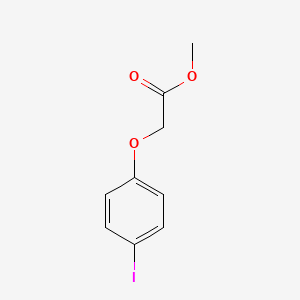

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.